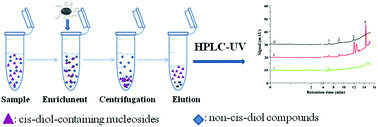A boronate-decorated porous carbon material derived from a zinc-based metal–organic framework for enrichment of cis-diol-containing nucleosides†
New Journal of Chemistry Pub Date: 2018-01-04 DOI: 10.1039/C7NJ04575A
Abstract
In this study, a new boronate affinity porous carbon absorbent derived from a home-made zinc-based metal–organic framework (Zn-MOF) was successfully fabricated. This absorbent was prepared by calcination of the Zn-MOF material and further modified with boronic acid groups. The resulting material was used to selectively enrich cis-diol-containing nucleosides in complex samples, and it exhibited superior binding capacity (26.0 mg g−1 for adenosine). The material coupled with high-performance liquid chromatography was successfully applied to analyze four cis-diol nucleosides (cytidine, uridine, guanosine, and adenosine) in injection and cell samples. Under optimized conditions, the method exhibited excellent extraction performance. The limits of detection of the method were 4.73–14.6 μg L−1 for the four nucleosides based on the signal-to-noise ratio of 3 : 1. Spiked recoveries were found between 88.2 and 108.2% (the relative standard deviation was in range of 1.3–11.3%, n = 3). This study improved the selectivity of porous carbon derived from MOF material and presented a promising thought for effective capturing of analytes on MOF materials.


Recommended Literature
- [1] Construction of defective cobalt oxide for methane combustion by oxygen vacancy engineering†
- [2] Elucidation of the catalytic mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase using QM/MM calculations†
- [3] Temperature-induced reversible micelle–vesicle transition in aqueous solution of a pseudogemini surfactant without any additive†
- [4] Contents and Chemical Technology
- [5] Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG†
- [6] Facile synthesis of solid-state fluorescent organosilica nanoparticles with a photoluminescence quantum yield of 73.3% for fingerprint recognition and white-light-emitting diodes†
- [7] Inhibitive effect of calcium on the primary nucleation of sodium carbonate in the evaporation process of the caustic liquor
- [8] Recyclable imidazolium ion-tagged nickel catalyst for microwave-assisted C–S cross-coupling in water using sulfonyl hydrazide as the sulfur source†
- [9] Chiral non-stoichiometric ternary silver indium sulfide quantum dots: investigation on the chirality transfer by cysteine†
- [10] High contrast photoelectrochromic device with CdS quantum dot sensitized photoanode†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 111900-32-4









